Methyl 6-bromo-2-cyano-3-fluorobenzoate
Description
Methyl 6-bromo-2-cyano-3-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at the 6-position, a cyano group (-CN) at the 2-position, and a fluorine atom at the 3-position of the benzoate ring.
Its molecular formula is presumed to be C₉H₅BrFNO₂, with a molecular weight of approximately 274.05 g/mol (calculated based on substituent contributions), distinguishing it from closely related esters in the evidence .
Properties
IUPAC Name |
methyl 6-bromo-2-cyano-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)7(11)3-2-6(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHWLXHEJJFCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their differences are summarized below:
Key Observations :
- Electronic Effects: The cyano group in the target compound is a stronger electron-withdrawing group compared to methyl or chloro substituents in analogs.
- Steric Effects: The cyano group’s smaller steric profile (compared to methyl or chloro) may reduce steric hindrance in reactions involving the ester group or ortho-substituents .
Physicochemical Properties
- Solubility: The cyano group’s polarity may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to methyl-substituted analogs .
- Stability: Electron-withdrawing cyano and fluoro groups likely enhance hydrolytic stability of the ester group relative to methyl or chloro analogs, which are more prone to nucleophilic attack .
- Boiling/Melting Points : Higher molecular weight and polarity suggest elevated melting points compared to methyl- or chloro-substituted derivatives .
Preparation Methods
Reaction Path:
- Diazotization : Methyl 2-amino-4-bromo-5-fluorobenzoate reacts with sodium nitrite in acidic medium (20% sulfuric acid) at 0-5°C.
- Iodination : Potassium iodide (or sodium iodide) is added dropwise, replacing the diazonium group with iodine.
Conditions:
- Temperature : 0-5°C.
- Reaction time : 1-5 hours.
- Yield : Approximately 87%.
Data Table 2: Diazotization and Iodination Conditions
| Parameter | Value | Reference Source |
|---|---|---|
| Acid medium | 20% sulfuric acid | Patent CN102795993A |
| Diazotization reagent | Sodium nitrite | Patent CN102795993A |
| Iodination reagent | Potassium iodide | Patent CN102795993A |
| Temperature | 0-5°C | Patent CN102795993A |
| Reaction time | 3 hours | Example 1 |
| Yield | 87% | Example 1 |
Cyanide Substitution (Nucleophilic Aromatic Substitution)
The final key step is the substitution of the iodine atom with a nitrile group to form 2-cyano-3-fluorobenzoate .
Reaction:
- Nucleophilic aromatic substitution with cyanide sources like cuprous cyanide or zinc cyanide in polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).
- Conducted at elevated temperatures (60-120°C).
Conditions:
- Temperature : 80-120°C.
- Reaction time : 2-10 hours.
- Molar ratio : 1:1.5 (benzoate to cyanide).
- Yield : Up to 91%.
Data Table 3: Cyanide Substitution Parameters
| Parameter | Value | Reference Source |
|---|---|---|
| Solvent | N-methylpyrrolidone (NMP) | Example 1 |
| Cyanide source | Cuprous cyanide or zinc cyanide | Example 1 |
| Temperature | 80°C (Cuprous cyanide), 120°C (Zinc cyanide) | Example 1 |
| Reaction time | 5 hours (Cuprous), 2 hours (Zinc) | Example 1 |
| Molar ratio | 1:1.5 | Example 1 |
| Yield | 91% (Cuprous cyanide), 82% (Zinc cyanide) | Example 1 |
Summary of Preparation Methods
Research Findings & Optimization
Recent research emphasizes the importance of temperature control during halogenation and nucleophilic substitution to maximize regioselectivity and yield. The use of polar aprotic solvents like NMP or DMF enhances cyanide nucleophilicity, improving substitution efficiency. Additionally, the molar ratios of reagents are optimized to prevent over- or under-substitution, ensuring high purity of the final product.
Q & A
Q. What are the common synthetic routes and critical reaction conditions for Methyl 6-bromo-2-cyano-3-fluorobenzoate?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:
Bromination : Selective bromination of a fluorinated and cyanated benzoic acid derivative using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) to ensure regioselectivity at the 6-position .
Esterification : Reaction of the brominated intermediate with methanol (CH₃OH) under acidic conditions (e.g., H₂SO₄ or HCl) to form the methyl ester .
Key Conditions :
- Bromination: 60–80°C, inert atmosphere (N₂/Ar), 6–12 hours.
- Esterification: Reflux in methanol, 24–48 hours.
Q. How is this compound characterized to confirm its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methoxy group (δ ~3.9 ppm).
- ¹³C NMR : Signals for carbonyl (δ ~165 ppm), cyano (δ ~115 ppm), and Br/fluorine-substituted carbons .
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₀H₆BrFNO₂ (exact mass ~286.97) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br ~1.89 Å, C≡N ~1.16 Å) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?
Methodological Answer:
- Electronic Effects : The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Bromine at the 6-position serves as a leaving group in Suzuki-Miyaura couplings .
- Steric Effects : The methyl ester group at the 1-position and fluorine at the 3-position create steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient palladium-catalyzed reactions .
Experimental Design : Optimize catalyst loading (1–5 mol% Pd), base (K₂CO₃ or Cs₂CO₃), and solvent (THF/DMF) to balance reactivity and steric constraints.
Q. What computational approaches predict the reactivity and electronic properties of this compound?
Methodological Answer:
Q. How can crystallographic data discrepancies be resolved when analyzing derivatives of this compound?
Methodological Answer:
- Refinement Protocols : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). Validate with R-factor convergence (<5%) and residual electron density maps .
- Data Contradiction Analysis : Cross-validate with NMR/IR data if crystallographic disorder (e.g., rotational isomers) is observed. For example, fluorine positional disorder may require constrained refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
